molecular formula C22H21N5O2S B2672113 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872842-62-1

7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2672113
CAS No.: 872842-62-1
M. Wt: 419.5
InChI Key: KWXFCLSHRUYVDC-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The initial step often involves the condensation of appropriate precursors to form the pyrimidine core. This can be achieved through the reaction of a diketone with a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the 3,5-dimethylphenyl and pyridin-2-ylmethylsulfanyl groups. This can be done through nucleophilic substitution reactions where the pyrimidine core is treated with the corresponding halides or sulfonates in the presence of a base.

    Final Cyclization: The final step may involve cyclization reactions to form the complete pyrimido[4,5-d]pyrimidine structure, often under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-2-ylmethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfur-containing side chain, potentially leading to the formation of dihydropyrimidines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines and thiols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with pyrimidine cores are often investigated for their potential as therapeutic agents. This compound could be explored for its anti-inflammatory, antiviral, or anticancer properties, given the known activities of related pyrimidine derivatives .

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions due to its stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. For instance, they might inhibit kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
  • 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione may exhibit unique biological activities due to the specific arrangement of its functional groups. This can result in different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(3,5-dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-13-9-14(2)11-15(10-13)18-24-19-17(21(28)27(4)22(29)26(19)3)20(25-18)30-12-16-7-5-6-8-23-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXFCLSHRUYVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCC4=CC=CC=N4)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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